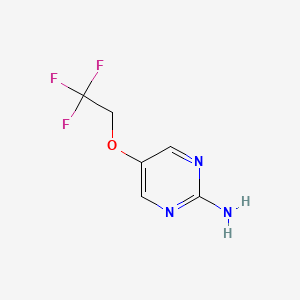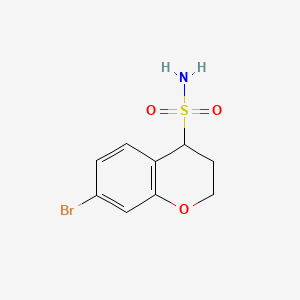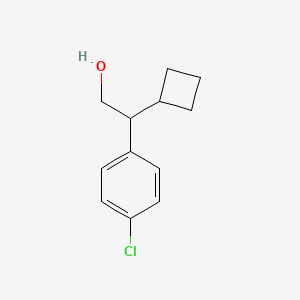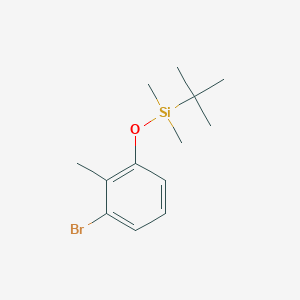dimethylsilane](/img/structure/B13469487.png)
[(2S)-2-amino-3,3-difluoropropoxy](tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3,3-difluoropropoxydimethylsilane is a compound that features a unique combination of functional groups, including an amino group, difluoropropoxy group, and a tert-butyl dimethylsilane group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3-difluoropropoxydimethylsilane typically involves multiple steps, starting from readily available precursors. One common route involves the protection of the amino group, followed by the introduction of the difluoropropoxy group through nucleophilic substitution reactions. The tert-butyl dimethylsilane group is then introduced using standard silylation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of flow microreactor systems, which offer efficient and sustainable synthesis methods .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3,3-difluoropropoxydimethylsilane can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The difluoropropoxy group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoropropoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the difluoropropoxy position.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3,3-difluoropropoxydimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Wirkmechanismus
The mechanism by which (2S)-2-amino-3,3-difluoropropoxydimethylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the difluoropropoxy group can participate in hydrophobic interactions. The tert-butyl dimethylsilane group provides steric hindrance, influencing the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-amino-3,3-difluoropropoxydimethylsilane can be compared with other silylated amino compounds and difluorinated compounds.
- Similar compounds include [(2S)-2-amino-3,3-difluoropropoxy]trimethylsilane and [(2S)-2-amino-3,3-difluoropropoxy]triethylsilane.
Uniqueness
The uniqueness of (2S)-2-amino-3,3-difluoropropoxydimethylsilane lies in its combination of functional groups, which confer distinct reactivity and stability. The presence of the tert-butyl dimethylsilane group provides steric protection, making it more resistant to hydrolysis and oxidation compared to similar compounds .
Eigenschaften
Molekularformel |
C9H21F2NOSi |
|---|---|
Molekulargewicht |
225.35 g/mol |
IUPAC-Name |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-1,1-difluoropropan-2-amine |
InChI |
InChI=1S/C9H21F2NOSi/c1-9(2,3)14(4,5)13-6-7(12)8(10)11/h7-8H,6,12H2,1-5H3/t7-/m0/s1 |
InChI-Schlüssel |
IWWXFOIHMHTSMR-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(F)F)N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13469428.png)


![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)


![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)
![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)

![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)

